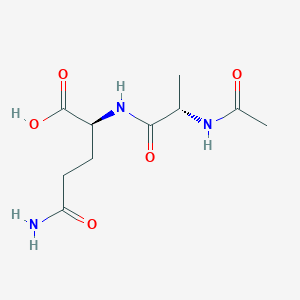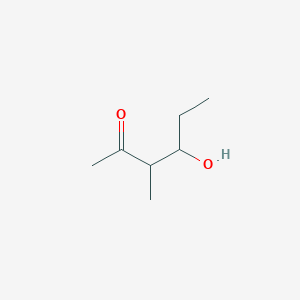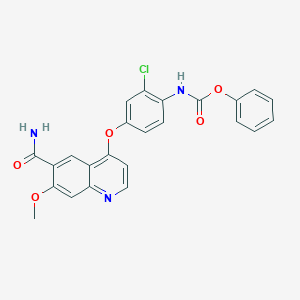
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
Übersicht
Beschreibung
- Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is a compound with potential relevance in various chemical and pharmaceutical fields. It is related to heterocyclic systems and quinoline derivatives.
Synthesis Analysis
- The synthesis of similar compounds involves various reactions, including condensation and nucleophilic substitution, to achieve the desired molecular structure (Hui et al., 2000).
- Another related synthesis method involves acylation and nucleophilic substitution from initial compounds like 6-chloropyrimidine-4-amine (Gan et al., 2021).
Molecular Structure Analysis
- The molecular structure of similar compounds often involves complex arrangements with planar and perpendicular substituents, as observed in crystallographic studies (Baba et al., 2019).
Chemical Reactions and Properties
- Chemical reactions of related quinoline derivatives include reactions with thiolactic acid and various antibacterial and antifungal screenings (Rana et al., 2008).
Physical Properties Analysis
- The physical properties of such compounds are often explored through spectroscopic methods, X-ray crystallography, and density functional theory (DFT) calculations (Fatma et al., 2017).
Chemical Properties Analysis
- The chemical properties of related compounds include interactions like hydrogen bonding and π–π stacking, contributing to their stability and reactivity (Shen et al., 2008).
Wissenschaftliche Forschungsanwendungen
A related compound, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, serves as an important intermediate in antitumor drugs. Its synthesis has been optimized for efficient production (Gan et al., 2021).
Certain derivatives of this compound demonstrate potential as promising anti-tumor agents, particularly for breast cancer treatment (Perković et al., 2016).
New compounds synthesized from related chemical structures show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).
Some derivatives are identified as potent inhibitors of acetylcholinesterase, suggesting potential applications in treating enzyme deficiencies (Dundar et al., 2019).
Various derivatives exhibit promising anti-cancer and HIV properties, hinting at their potential for further development in antimicrobial applications (Patel et al., 2013).
Some compounds in this category have shown distinct selectivity for butyrylcholinesterase inhibition, making them suitable for further optimization and clinical trials (Krátký et al., 2016).
Novel derivatives containing lawsone demonstrate potential antioxidant and antitumor activities (Hassanien et al., 2022).
Specific 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones show promising antimicrobial activity, with several compounds exhibiting activity comparable to standard drugs (Patel & Shaikh, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGPDZKAHVEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate | |
CAS RN |
417722-95-3 | |
| Record name | [4-[[6-(Aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]carbamic acid phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



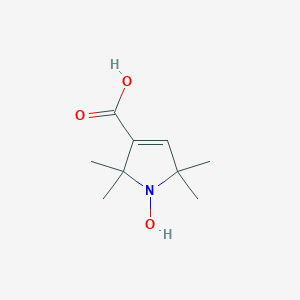
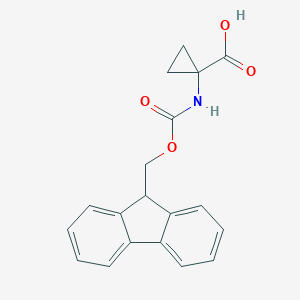
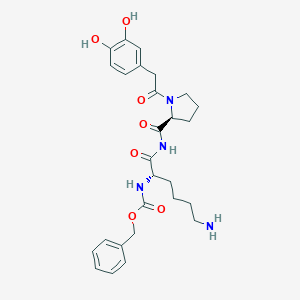
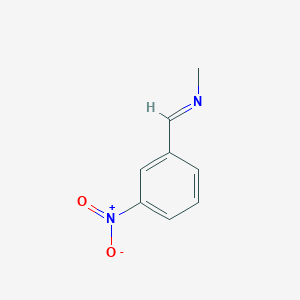

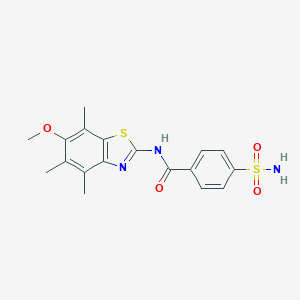
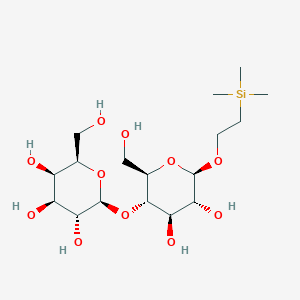
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
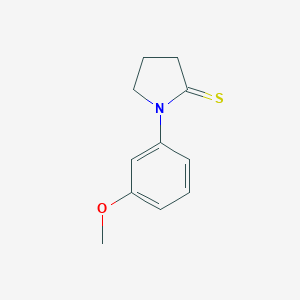
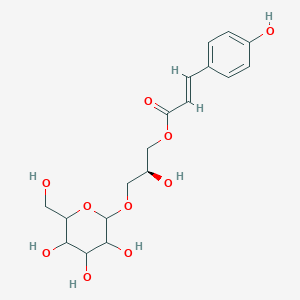
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
